molecular formula C16H16N4O2 B2678626 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole CAS No. 2034514-72-0

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole

Cat. No.: B2678626
CAS No.: 2034514-72-0
M. Wt: 296.33
InChI Key: PYYWWUXCAQZXDH-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole is a heterocyclic compound that features both pyrimidine and oxadiazole rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This often involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves coupling the pyrimidine and oxadiazole rings, which can be done using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate halogens, nitric acid, and sulfuric acid, respectively.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures.

Biology

In biological research, compounds with pyrimidine and oxadiazole rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals targeting various diseases, leveraging the compound’s potential biological activities.

Industry

In industry, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for compounds like 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole would depend on their specific biological targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(4-methylbenzyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-6-4-5-7-12(10)8-14-19-15(22-20-14)13-9-17-16(21-3)18-11(13)2/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYWWUXCAQZXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NOC(=N2)C3=CN=C(N=C3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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